molecular formula C30H54N6O5 B1678293 Palmitoyl oligopeptide CAS No. 147732-56-7

Palmitoyl oligopeptide

Cat. No. B1678293
M. Wt: 578.8 g/mol
InChI Key: BYUQATUKPXLFLZ-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl oligopeptide, also known as pal-GHK and palmitoyl tripeptide-1, is a synthetic peptide used in anti-aging products . It is a synthetic blend of the fatty acid palmitic acid with several amino acids . It is intended to enhance the appearance of dry, flaky, or damaged skin, and to restore skin suppleness .


Synthesis Analysis

The development of synthetic peptides for skincare dates back to the 1980s . In 2011, the majority of peptides were obtained from synthesis, while in 2018, biotechnology processing was the dominant source . Palmitoyl oligopeptide is one of many peptides that have recently been discovered and are used due to their positive effect on skin health .


Molecular Structure Analysis

Palmitoyl oligopeptides are peptide or small proteins, characterized by a generic structure of a string of amino acids . They are short amino acid chains . The name peptide is coming from pepton [peptos: digested (Greek)] .


Chemical Reactions Analysis

Palmitoyl oligopeptide is a messenger peptide for collagen renewal . Comparable to retinoic acid with regards to its activity, it does not trigger irritation . Collagen and glycosaminoglycan synthesis are stimulated, the epidermis is reinforced, and wrinkles are diminished .

Scientific Research Applications

Bioactive Peptide Discovery

Palmitoyl oligopeptides have been utilized in the discovery of novel bioactive peptides. A study by Edwards et al. (2007) highlighted the use of short synthetic oligopeptides, including palmitylated cell-permeable oligopeptides, for understanding protein signaling and interactions. This approach identified agonists and antagonists of platelet function, demonstrating the potential of palmitoyl oligopeptides in drug development (Edwards et al., 2007).

Protein Palmitoylation

Protein S-palmitoylation, the thioester linkage of long-chain fatty acids like palmitate to cysteine residues in proteins, plays a crucial role in membrane interactions, trafficking, and protein function modulation. Palmitoyl oligopeptides have been investigated for their role in this process. Smotrys and Linder (2004) discussed how palmitoylation affects signaling molecules, emphasizing its regulatory mechanism for protein activity. This review suggested the importance of understanding palmitoylation for therapeutic interventions targeting cell signaling pathways (Smotrys & Linder, 2004).

Drug Delivery Systems

Palmitoyl oligopeptides have shown promise in the development of drug delivery systems. Ji et al. (2017) reviewed the significance of functional oligopeptides, including palmitoyl oligopeptides, for nanomedical applications. These oligopeptides offer specific targeting, cell penetration, self-assembled capacity, and responsiveness to the environment, making them suitable for delivering biologically active compounds to targeted cells (Ji et al., 2017).

Safety And Hazards

The Cosmetic Ingredient Review Expert Panel, a group that reviews the safety of skincare and cosmetic ingredients, has reviewed the available data on palmitoyl oligopeptides and has determined they are safe for use . There are no reported issues in terms of sensitivity, toxicity, or hormone disruption .

Future Directions

The use of peptides in anti-aging cosmetics increased by 7.2%, while the variety and the number of peptide combinations in products have increased by 88.5% . The most used peptides in anti-aging cosmetic formulations are, in descending order, Palmitoyl Tetrapeptide-7, Palmitoyl Oligopeptide, and Acetyl Hexapeptide-8 . This study provides an overview of the market trends regarding the use of peptides in anti-aging products, providing meaningful data for scientists involved in the development of new peptides to identify opportunities for innovation in this area .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41)/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUQATUKPXLFLZ-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163794
Record name Palmitoyl oligopeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoyl oligopeptide

CAS RN

147732-56-7
Record name Palmitoyl oligopeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147732567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitoyl oligopeptide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Palmitoyl oligopeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITOYL TRIPEPTIDE-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV743D216M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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